molecular formula C20H16N2O6S B254605 MFCD04989468

MFCD04989468

Cat. No.: B254605
M. Wt: 412.4 g/mol
InChI Key: JOOWPTUZEOQILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04989468 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the cyclization of appropriate phenolic compounds with acetic anhydride under acidic conditions.

    Thiophene Ring Construction: The thiophene ring is often constructed via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Coupling Reaction: The final step involves coupling the chromenone moiety with the thiophene ring through an amide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of MFCD04989468 involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s chromenone moiety is known to interact with the active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate: .

    MMFCD04989468: .

    Propyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate: .

Uniqueness

Ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of a chromenone moiety and a thiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H16N2O6S/c1-4-27-20(25)16-10(2)14(9-21)18(29-16)22-17(23)13-8-11-7-12(26-3)5-6-15(11)28-19(13)24/h5-8H,4H2,1-3H3,(H,22,23)

InChI Key

JOOWPTUZEOQILL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.